Antibacterial agent 51

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

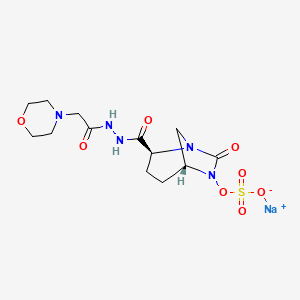

Molecular Formula |

C13H20N5NaO8S |

|---|---|

Molecular Weight |

429.38 g/mol |

IUPAC Name |

sodium [(2S,5R)-2-[[(2-morpholin-4-ylacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C13H21N5O8S.Na/c19-11(8-16-3-5-25-6-4-16)14-15-12(20)10-2-1-9-7-17(10)13(21)18(9)26-27(22,23)24;/h9-10H,1-8H2,(H,14,19)(H,15,20)(H,22,23,24);/q;+1/p-1/t9-,10+;/m1./s1 |

InChI Key |

KXQHEEVCHVUIIC-UXQCFNEQSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of the Novel Antibacterial Agent Zosurabalpin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of multidrug-resistant (MDR) pathogens poses a significant threat to global health. Among these, carbapenem-resistant Acinetobacter baumannii (CRAB) is a critical priority pathogen identified by the World Health Organization. Zosurabalpin is a recently discovered, first-in-class antibiotic with a novel mechanism of action against A. baumannii, offering a promising new avenue for treating infections caused by this formidable pathogen. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Zosurabalpin, intended for professionals in the field of drug discovery and development.

Discovery of Zosurabalpin: A Phenotypic Screening Approach

Zosurabalpin was identified through a sophisticated phenotypic screening campaign aimed at discovering novel compounds with activity against A. baumannii. The discovery process involved screening a large library of synthetic compounds to identify those that could inhibit the growth of this bacterium. This was followed by a series of hit-to-lead optimization studies to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of Zosurabalpin.

Experimental Workflow for Discovery and Optimization

Caption: Workflow of Zosurabalpin's discovery and optimization.

Mechanism of Action: Targeting the LptB2FGC Complex

Zosurabalpin exhibits a novel mechanism of action by targeting the LptB2FGC complex, which is essential for the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria. By inhibiting this complex, Zosurabalpin prevents the proper localization of LPS, leading to its accumulation in the inner membrane and ultimately causing cell death. This unique mechanism of action is a key reason for its potent activity against A. baumannii and its lack of cross-resistance with existing classes of antibiotics.

Signaling Pathway of Zosurabalpin's Action

Caption: Mechanism of action of Zosurabalpin.

In Vitro Antibacterial Activity

Zosurabalpin has demonstrated potent and specific activity against a broad panel of A. baumannii clinical isolates, including strains resistant to multiple classes of antibiotics.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Acinetobacter baumannii (Carbapenem-resistant) | 0.25 - 8 | 1 | 4 |

| Acinetobacter baumannii (Polymyxin-resistant) | 0.5 - 4 | 1 | 2 |

| Escherichia coli | >64 | >64 | >64 |

| Klebsiella pneumoniae | >64 | >64 | >64 |

| Pseudomonas aeruginosa | >64 | >64 | >64 |

| Staphylococcus aureus | >64 | >64 | >64 |

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Synthesis of Zosurabalpin

The chemical synthesis of Zosurabalpin is a complex, multi-step process. A detailed description of the synthetic route is beyond the scope of this guide; however, a generalized workflow is presented below. The synthesis typically involves the construction of the core macrocyclic structure followed by the addition of the side chains.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for Zosurabalpin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: A panel of clinical isolates of A. baumannii and other relevant bacterial species are used.

-

Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium for MIC testing.

-

Preparation of Inoculum: Bacterial colonies are suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Zosurabalpin Dilutions: A stock solution of Zosurabalpin is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in CAMHB to obtain a range of concentrations.

-

Assay Procedure: The MIC assay is performed in 96-well microtiter plates. Each well contains the bacterial inoculum and a specific concentration of Zosurabalpin.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of Zosurabalpin that completely inhibits visible bacterial growth.

Conclusion

Zosurabalpin represents a significant advancement in the fight against antimicrobial resistance. Its novel mechanism of action, potent activity against CRAB, and promising preclinical data make it a strong candidate for further development. The information presented in this guide provides a foundational understanding of the discovery and synthesis of this important new antibacterial agent. Further research and clinical trials will be crucial in determining its ultimate role in the clinical setting.

In-Depth Technical Guide: Synthesis and Characterization of Antibacterial Agent 51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Antibacterial Agent 51, a promising compound with demonstrated activity against clinically relevant bacterial strains. This document details the synthetic pathway, experimental protocols, and key characterization data, offering a complete technical resource for researchers in the field of antibacterial drug discovery and development.

Introduction

This compound, identified as trans-((2S,5R)-2-(N'-((S)-morpholine-3-carbonyl)hydrazinocarbonyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]oct-6-yl) ester of sulfuric acid sodium salt , is a novel synthetic compound belonging to the 1,6-diazabicyclo[3.2.1]octan-7-one class. Compounds of this class are of significant interest due to their potential to act as β-lactamase inhibitors, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria. This guide will focus on the specific synthesis and characterization of "example 45" as detailed in patent WO2013030733A1.

Synthesis

The synthesis of this compound is a multi-step process commencing from commercially available starting materials. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each key transformation.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the general methodologies described for the synthesis of 1,6-diazabicyclo[3.2.1]octan-7-one derivatives and are adapted for the specific synthesis of this compound.

Step 1: Synthesis of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carbohydrazide (Intermediate 2)

A solution of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carboxylate (Intermediate 1) in a suitable organic solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting crude hydrazide is purified by crystallization or column chromatography to yield Intermediate 2.

Step 2: Coupling with (S)-morpholine-3-carboxylic acid derivative (Intermediate 3)

To a solution of the protected (S)-morpholine-3-carboxylic acid in an appropriate solvent (e.g., dimethylformamide), a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred for a short period to activate the carboxylic acid. Subsequently, a solution of Intermediate 2 in the same solvent is added, and the reaction is allowed to proceed at room temperature until completion. The product is then isolated by extraction and purified by column chromatography to give Intermediate 3.

Step 3: Deprotection to yield the free base (Final Product)

The protecting groups on Intermediate 3 are removed under appropriate conditions. For example, if benzyl protecting groups are used, they can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol. The reaction is carried out under a hydrogen atmosphere until the deprotection is complete. The catalyst is then filtered off, and the solvent is evaporated to yield the deprotected final product.

Step 4: Formation of the Sodium Salt (this compound)

The final deprotected product is dissolved in a suitable solvent system, and a solution of a sodium salt (e.g., sodium bicarbonate or sodium hydroxide) in water is added. The mixture is stirred, and the resulting sodium salt of the final product, this compound, is isolated by lyophilization or precipitation followed by filtration and drying.

Characterization

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The following are the key characterization techniques employed.

Characterization Data

| Technique | Result |

| Mass Spectrometry (MS) | Molecular Weight: 429.38 g/mol (as sodium salt) |

| Formula | C13H20N5NaO8S |

| CAS Number | 1436862-69-9 |

| ¹H NMR | Spectral data consistent with the proposed structure. |

| ¹³C NMR | Spectral data consistent with the proposed structure. |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, typically >95%. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or a thin film. The spectrum is analyzed for the presence of characteristic absorption bands of the functional groups.

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like trifluoroacetic acid or formic acid). Detection is typically performed using a UV detector at an appropriate wavelength.

Antibacterial Activity

The primary function of this compound is its ability to inhibit bacterial growth, particularly in combination with β-lactam antibiotics.

In Vitro Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound have been determined against several strains of Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

| E. coli NCTC 13351 | 4 |

| E. coli M 50 | 8 |

| E. coli 7 MP | 8 |

Experimental Protocol for MIC Determination

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

This compound, as a 1,6-diazabicyclo[3.2.1]octan-7-one derivative, is expected to function as a β-lactamase inhibitor.

Signaling Pathway

"initial characterization of Antibacterial agent 51's chemical properties"

Initial Characterization of Antibacterial Agent 51: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the initial chemical and microbiological characterization of the novel synthetic antibacterial compound, designated Agent 51. This agent represents a promising candidate from the fluoroquinolone class, engineered for enhanced activity against a spectrum of clinically relevant pathogens.

Physicochemical Properties

The fundamental physicochemical properties of Agent 51 were determined to establish its identity, purity, and drug-like characteristics. These properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The results indicate that Agent 51 possesses properties within the acceptable range for orally bioavailable antibacterial drugs.[1]

Table 1: Physicochemical Properties of Agent 51

| Property | Value | Method |

| Molecular Formula | C₂₀H₂₁FN₄O₃ | Elemental Analysis |

| Molecular Weight | 396.41 g/mol | Mass Spectrometry |

| Purity | >99.5% | HPLC |

| pKa | 6.8 (basic), 8.5 (acidic) | Potentiometric Titration |

| LogP (octanol/water) | 1.2 | Shake-Flask Method |

| Aqueous Solubility | 0.5 mg/mL at pH 7.4 | UV-Vis Spectroscopy |

In Vitro Antibacterial Activity

The in vitro potency of Agent 51 was evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[2][3] The agent was tested against a panel of Gram-positive and Gram-negative bacteria, including resistant strains. Ciprofloxacin, a widely-used fluoroquinolone, was used as a comparator.

The results, summarized in Table 2, demonstrate that Agent 51 has potent antibacterial activity, particularly against Gram-positive organisms and Escherichia coli.

Table 2: MIC and MBC Values for Agent 51

| Organism | MIC (µg/mL) | MBC (µg/mL) |

| Agent 51 | Ciprofloxacin | |

| Gram-Positive | ||

| Staphylococcus aureus (ATCC 29213) | 0.25 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 0.5 | 4 |

| Streptococcus pneumoniae (ATCC 49619) | 0.125 | 1 |

| Gram-Negative | ||

| Escherichia coli (ATCC 25922) | 0.06 | 0.03 |

| Pseudomonas aeruginosa (ATCC 27853) | 2 | 0.5 |

| Klebsiella pneumoniae (ATCC 700603) | 1 | 0.125 |

Experimental Protocols

Determination of Physicochemical Properties

-

High-Performance Liquid Chromatography (HPLC): Purity was assessed using a C18 column with a gradient elution of acetonitrile and water. Detection was performed at 280 nm.

-

Potentiometric Titration: Agent 51 was dissolved in a methanol/water mixture and titrated with standardized HCl and NaOH solutions to determine its pKa values.

-

Shake-Flask Method: The LogP value was determined by measuring the concentration of Agent 51 in both the n-octanol and aqueous phases of a saturated solution using UV-Vis spectroscopy after equilibration.

MIC and MBC Determination

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined following the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

-

Preparation of Inoculum: Bacterial strains were cultured overnight, and the suspension was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).[5]

-

Serial Dilution: Agent 51 was serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension and incubated at 37°C for 18-24 hours.[6]

-

MIC Reading: The MIC was recorded as the lowest concentration of Agent 51 that completely inhibited visible bacterial growth.[2][3]

-

MBC Determination: An aliquot from each well showing no visible growth was sub-cultured onto antibiotic-free agar plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum count after incubation.

Visualizations: Workflows and Pathways

To clearly illustrate the experimental process and the hypothesized mechanism of action, the following diagrams were generated.

Experimental Workflow

This diagram outlines the logical flow of the initial characterization process for a novel antibacterial agent like Agent 51.

Workflow for the initial characterization of Agent 51.

Hypothesized Signaling Pathway Disruption

As a fluoroquinolone, Agent 51 is hypothesized to target bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), essential enzymes involved in DNA replication. By inhibiting these enzymes, the agent disrupts critical downstream cellular processes, leading to bacterial cell death.[7] This disruption of the replication signaling pathway is a key aspect of its antibacterial action.[8]

Hypothesized inhibition of bacterial DNA replication pathway by Agent 51.

References

- 1. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

"exploring the spectrum of activity for Antibacterial agent 51"

An In-depth Technical Guide to the Spectrum of Activity for Antibacterial Agent 51

Executive Summary

The designation "this compound" refers to at least two distinct chemical entities with demonstrated antimicrobial properties. This guide provides a detailed overview of the available scientific data for each compound, catering to researchers, scientists, and drug development professionals. The first is a synthetic molecule, identified in patent WO2013030733A1, exhibiting activity against specific strains of Escherichia coli. The second is a natural product, a steroidal alkaloid isolated from the leaves of Datura metel, which has shown a broader spectrum of activity against several Gram-positive and Gram-negative bacteria. This document collates the reported biological data, experimental methodologies, and visual representations of the antibacterial profiles for both agents to facilitate further research and development.

Synthetic this compound (WO2013030733A1)

This compound is a synthetic molecule identified as "example 45" in patent application WO2013030733A1. The available data points to its activity against Escherichia coli.

Data Presentation

The antibacterial activity of the synthetic agent 51 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against three strains of E. coli.

Table 1: In Vitro Activity of Synthetic this compound against Escherichia coli Strains

| Bacterial Strain | MIC (µg/mL) |

| E. coli NCTC 13351 | 4[1] |

| E. coli M 50 | 8[1] |

| E. coli 7 MP | 8[1] |

Experimental Protocols

A detailed experimental protocol for the MIC determination was not available in the public domain search results. Patent documents, such as WO2013030733A1, would typically contain a detailed "Biological Examples" or similar section outlining the methodology used for such assays. Standard methods for MIC determination, such as broth microdilution or agar dilution according to CLSI guidelines, are likely to have been used.

Mandatory Visualization

As no signaling pathways or complex experimental workflows were described in the available search results for the synthetic this compound, a logical relationship diagram is provided below to illustrate its known spectrum of activity.

Diagram 1: Antibacterial Spectrum of Synthetic Agent 51

Natural Product this compound (Datura metel)

A distinct "this compound" has been identified as a novel steroidal alkaloid isolated from the leaves of the medicinal plant Datura metel. Its chemical name is 5¹, 7¹ dimethyl 6¹– hydroxy 3¹, phenyl 3 α - amine β - yne sitosterol 1.[2][3][4]

Data Presentation

The antibacterial activity of this natural product was evaluated using the disc diffusion method, with the results presented as zones of inhibition. The study also reported a general Minimum Inhibitory Concentration (MIC) range.

Table 2: In Vitro Antibacterial Activity of Natural Product Agent 51

| Bacterial Species | Gram Stain | Zone of Inhibition (mm) at 100 mg/mL |

| Staphylococcus aureus | Gram-positive | 14.0±0.28 |

| Bacillus subtilis | Gram-positive | 16.0±0.14 |

| Pseudomonas aeruginosa | Gram-negative | 18.0±0.28 |

| Proteus mirabilis | Gram-negative | 12.0±0.14 |

| Salmonella typhi | Gram-negative | 15.0±0.28 |

| Klebsiella pneumoniae | Gram-negative | 14.0±0.14 |

| Escherichia coli | Gram-negative | No inhibition |

Data from Okwu and Igara, 2009.[4]

The Minimum Inhibitory Concentration (MIC) for the active organisms was reported to be in the range of 12.5 - 25 mg/mL.[4]

Experimental Protocols

The following experimental protocols are based on the methodology described by Okwu and Igara (2009).[4]

2.2.1. Bacterial Strains and Culture Conditions Clinical isolates of Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Proteus mirabilis, Salmonella typhi, Klebsiella pneumoniae, and Escherichia coli were used. The bacterial strains were resuscitated in buffered peptone broth and subsequently cultured on nutrient agar at 37°C for 24 hours.

2.2.2. Disc Diffusion Assay The antibacterial activity was determined using the filter paper disc diffusion technique. Nutrient agar plates were prepared and allowed to solidify. A bacterial suspension in nutrient broth was used to flood the surface of the agar plates. Sterile Whatman No. 1 filter paper discs were impregnated with a 100 mg/mL solution of the isolated compound (dissolved in absolute ethanol and diluted with distilled water). The discs were placed on the inoculated agar surface. The plates were then incubated at 37°C for 24 hours, after which the zones of inhibition around the discs were measured in millimeters.

2.2.3. Minimum Inhibitory Concentration (MIC) Determination The paper states that the minimum inhibitory concentration was determined, but the specific method (e.g., broth dilution, agar dilution) was not detailed in the provided search results. The reported MIC range was 12.5 - 25 mg/mL against the susceptible organisms.[4]

Mandatory Visualization

The following diagrams visualize the experimental workflow for the antibacterial screening of the natural product agent 51 and its observed spectrum of activity.

Diagram 2: Experimental Workflow for Antibacterial Screening

Diagram 3: Antibacterial Spectrum of Natural Product Agent 51

Mechanism of Action

The mechanism of action for both the synthetic and the natural product "this compound" has not been elucidated in the reviewed literature. For the natural product, it is known that alkaloids, as a class of compounds, can exert their antibacterial effects through various mechanisms, including disruption of the cell wall, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. However, the specific mechanism for the steroidal alkaloid from Datura metel remains a subject for future investigation.

Conclusion

The available data on "this compound" highlights two distinct compounds with potential for further development. The synthetic agent shows targeted activity against E. coli, while the natural product from Datura metel exhibits a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, with the notable exception of E. coli. Further research is required to determine the precise MIC values and mechanism of action for the natural product, and to fully characterize the antibacterial profile and mode of action of the synthetic agent. This guide provides a foundational summary to inform such future research endeavors.

References

A Preliminary Investigation into the Antibacterial Potential of Agent 51: A Technical Guide

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health.[1] This crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[2] The bacterial cell wall, an essential structure not present in human cells, remains a prime target for new therapeutics.[1][3][4] This document provides a preliminary technical overview of the antibacterial potential of a novel investigational compound, designated Agent 51. It outlines the quantitative assessment of its in vitro activity against key Gram-positive and Gram-negative bacteria, details the experimental protocols used for its evaluation, and presents a hypothetical mechanism of action targeting cell wall biosynthesis.

Quantitative In Vitro Antibacterial Activity

The antibacterial efficacy of Agent 51 was evaluated using standardized broth microdilution and disk diffusion methods to determine the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition, respectively.[5][6][7][8] Testing was performed against a panel of clinically relevant bacterial strains. Vancomycin and Polymyxin B were used as reference compounds for Gram-positive and Gram-negative bacteria, respectively.

Table 1: In Vitro Susceptibility Data for Agent 51

| Bacterial Strain | Gram Status | Agent 51 MIC (µg/mL) | Agent 51 Zone of Inhibition (mm) | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 | 22 | 1 (Vancomycin) |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 | 18 | 2 (Vancomycin) |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4 | 17 | >256 (Methicillin) |

| Escherichia coli (ATCC 25922) | Gram-negative | 128 | 8 | 1 (Polymyxin B) |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >256 | 0 | 2 (Polymyxin B) |

Note: Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are provided for the key experiments performed to assess the antibacterial activity of Agent 51.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth, was determined using the broth microdilution method.[5][9][10][11]

-

Preparation of Reagents:

-

Inoculum Preparation:

-

Assay Procedure:

-

A two-fold serial dilution of Agent 51 was prepared in a 96-well microtiter plate using MHB, typically ranging from 256 µg/mL to 0.5 µg/mL.[5]

-

Each well was inoculated with the prepared bacterial suspension.

-

A positive control well (broth and inoculum, no agent) and a negative control well (broth only) were included on each plate.

-

Plates were incubated at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[5][11]

-

-

Interpretation:

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This test qualitatively assesses the susceptibility of bacteria to an antimicrobial agent.[7][13][14]

-

Preparation of Materials:

-

Mueller-Hinton Agar (MHA) plates were prepared to a depth of 4 mm.[8] The pH was adjusted to between 7.2 and 7.4.[8]

-

Sterile paper disks (6 mm diameter) were impregnated with a defined amount of Agent 51 (e.g., 30 µg).

-

Bacterial inoculum was prepared to a 0.5 McFarland standard as described for the MIC protocol.[6]

-

-

Inoculation and Disk Application:

-

Within 15 minutes of standardization, a sterile cotton swab was dipped into the inoculum suspension and streaked evenly across the entire surface of the MHA plate to create a uniform bacterial lawn.[6][14]

-

The impregnated disks were dispensed onto the agar surface, ensuring firm contact.[6] Disks were placed at least 24 mm apart.[6]

-

-

Incubation and Measurement:

Visualizations of Workflow and Mechanism

To clarify the experimental process and the hypothesized mode of action, the following diagrams are provided.

Caption: Figure 1: Experimental workflow for assessing antibacterial potential.

Based on preliminary structural analysis and observed efficacy against Gram-positive bacteria, Agent 51 is hypothesized to interfere with peptidoglycan synthesis, a critical step in forming the bacterial cell wall.[4][15] Specifically, it is proposed that Agent 51 inhibits the transglycosylase activity of Penicillin-Binding Proteins (PBPs).[16]

References

- 1. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel antibacterial targets and compounds revealed by a high-throughput cell wall reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. microbenotes.com [microbenotes.com]

- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. protocols.io [protocols.io]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. goldbio.com [goldbio.com]

- 13. asm.org [asm.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. journals.asm.org [journals.asm.org]

- 16. | BioWorld [bioworld.com]

Unveiling the Structural Novelty of Antibacterial Agent 51: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional structures and mechanisms of action. One such promising candidate is Antibacterial Agent 51 , a member of the 1,6-diazabicyclo[3.2.1]octan-7-one (DBO) class of compounds. This technical guide provides an in-depth analysis of the core structural features of this compound, its synthesis, and the available data on its antibacterial activity, highlighting the novelty that sets it apart in the landscape of antimicrobial research.

Core Structure and Chemical Identity

This compound, identified as (2S,5R)-N'-((R)-1-(morpholin-4-yl)-1-oxopropan-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and its corresponding sodium salt, belongs to the diazabicyclooctane (DBO) family. The foundational structure is the rigid, bicyclic 1,6-diazabicyclo[3.2.1]octan-7-one core. This scaffold is a key innovation in antibacterial drug design.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

The Novelty of the 1,6-Diazabicyclo[3.2.1]octan-7-one Scaffold

The primary novelty of this compound's structure lies in its DBO core. Unlike traditional β-lactam antibiotics (e.g., penicillins and cephalosporins), the DBO scaffold is a non-β-lactam structure. This is a significant advantage in overcoming bacterial resistance mechanisms that specifically target the β-lactam ring.[1][2][3]

The key function of DBOs is to act as potent inhibitors of β-lactamase enzymes.[1][4] These bacterial enzymes are a primary defense mechanism against β-lactam antibiotics, hydrolyzing and inactivating them. By inhibiting β-lactamases, DBOs can restore the efficacy of co-administered β-lactam drugs. This synergistic relationship is a cornerstone of modern combination therapies against resistant Gram-negative bacteria.

Mechanism of Action: A Logical Pathway

The proposed mechanism of action for DBOs like this compound involves the inhibition of bacterial β-lactamase enzymes. This can be visualized as a clear signaling pathway.

Caption: Mechanism of action for DBOs as β-lactamase inhibitors.

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2013030733A1. The general scheme involves the construction of the core 1,6-diazabicyclo[3.2.1]octan-7-one scaffold, followed by the coupling of the side chain at the C2 position.

Experimental Protocol: General Synthesis Outline

The synthesis can be broadly divided into two key stages:

-

Formation of the DBO Core: This typically involves a multi-step synthesis starting from a suitable chiral precursor to establish the correct stereochemistry of the bicyclic ring system.

-

Side-Chain Coupling: The carboxylic acid at the C2 position of the DBO core is activated and then coupled with the appropriate hydrazine derivative, in this case, (R)-1-(morpholin-4-yl)-1-oxopropan-2-yl)hydrazine.

A more detailed, step-by-step protocol based on the procedures outlined for similar compounds in the patent is as follows:

-

Step 1: Intermediate Synthesis: Preparation of the protected 1,6-diazabicyclo[3.2.1]octan-7-one-2-carboxylic acid. This often starts from a commercially available amino acid derivative and involves cyclization and protection steps.

-

Step 2: Amide Coupling: The carboxylic acid from Step 1 is activated using a standard coupling agent (e.g., HATU, HOBt/EDC).

-

Step 3: Hydrazine Reaction: The activated ester is then reacted with the (R)-1-(morpholin-4-yl)-1-oxopropan-2-yl)hydrazine in a suitable solvent (e.g., DMF, DCM) in the presence of a base (e.g., DIPEA) to form the final amide bond.

-

Step 4: Deprotection and Salt Formation: Any protecting groups on the DBO core are removed, and the final compound is often converted to a pharmaceutically acceptable salt, such as the sodium salt, for improved stability and solubility.

Caption: General synthetic workflow for this compound.

Quantitative Data: Antibacterial Activity

The primary quantitative data available for this compound is its Minimum Inhibitory Concentration (MIC) against several bacterial strains, as reported in patent WO2013030733A1. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (µg/mL) |

| E. coli NCTC 13351 | 4 |

| E. coli M 50 | 8 |

| E. coli 7 MP | 8 |

Note: These MIC values are likely determined in the presence of a partner β-lactam antibiotic, as DBOs primarily function as β-lactamase inhibitors. The specific β-lactam used and its concentration are crucial for interpreting these results.

Experimental Protocol: MIC Determination

The MIC values are typically determined using standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A standard broth microdilution method is commonly employed.

Broth Microdilution Protocol Outline

-

Preparation of Inoculum: A standardized suspension of the bacterial test strain is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the test compound (this compound, often in combination with a fixed concentration of a β-lactam antibiotic) are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

References

Methodological & Application

Application Notes and Protocols: Developing Animal Models for In Vivo Efficacy Testing of Antibacterial Agent 51

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. A critical step in the preclinical development of these agents is the evaluation of their efficacy in relevant animal models of infection.[1][2] These in vivo studies provide essential data on the drug's activity in a complex biological system, bridging the gap between in vitro experiments and human clinical trials.[2][3] This document provides a detailed guide for establishing rodent models to assess the in vivo efficacy of a novel hypothetical antibacterial agent, designated "Antibacterial agent 51," against clinically relevant Gram-negative and Gram-positive pathogens.

The protocols outlined below are designed to be adaptable for testing a range of antibacterial compounds and can be modified to suit specific research questions and bacterial pathogens. These models are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the investigational drug and for informing dose selection for clinical trials.[1][4][5]

Key Considerations for In Vivo Efficacy Studies

Successful in vivo efficacy testing requires careful planning and consideration of several factors to ensure the generation of robust and reproducible data.

1. Selection of Animal Model: Mice are the most commonly used animals for early-stage in vivo antibiotic testing due to their genetic tractability, cost-effectiveness, and the availability of established infection models.[4][6] Both immunocompetent and neutropenic mouse models are valuable. Neutropenic models, where the animal's immune system is suppressed, are particularly useful for assessing the direct bactericidal or bacteriostatic activity of a compound with minimal interference from the host immune response.[2][3]

2. Choice of Bacterial Strains: Clinically relevant and well-characterized bacterial strains should be used. This includes both standard reference strains and, where possible, recent clinical isolates with defined resistance profiles.[7] For the purpose of these protocols, we will consider Methicillin-resistant Staphylococcus aureus (MRSA) as the Gram-positive pathogen and a carbapenem-resistant strain of Klebsiella pneumoniae as the Gram-negative pathogen.

3. Route of Infection: The route of administration of the bacteria should mimic the human infection being modeled as closely as possible.[8] Common routes include intravenous (for sepsis models), intranasal or intratracheal (for pneumonia models), and subcutaneous (for skin and soft tissue infection models).

4. Determination of Endpoints: Primary endpoints for efficacy studies typically include animal survival and the reduction in bacterial burden in target organs (e.g., lungs, spleen, blood).[9] Bacterial load is quantified by counting colony-forming units (CFUs). Secondary endpoints may include clinical signs of illness, body weight changes, and inflammatory markers.

Experimental Protocols

Protocol 1: Murine Sepsis Model for Systemic Infections

This model is designed to evaluate the efficacy of this compound in treating systemic infections leading to sepsis.

Materials:

-

6-8 week old female BALB/c mice

-

Mid-logarithmic phase culture of MRSA (e.g., USA300) or carbapenem-resistant K. pneumoniae

-

Sterile saline

-

This compound

-

Vehicle control

-

Appropriate anesthetics and analgesics

-

Sterile syringes and needles

Procedure:

-

Induction of Infection:

-

Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mouse for MRSA). The optimal inoculum should be determined in preliminary studies to achieve a lethal infection within a defined timeframe (e.g., 24-48 hours) in untreated animals.

-

Inject 0.1 mL of the bacterial suspension intravenously (IV) via the tail vein.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 1-2 hours), administer this compound or vehicle control via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).

-

The dosing regimen (dose and frequency) should be based on prior pharmacokinetic studies.

-

-

Monitoring and Endpoints:

-

Monitor animals for clinical signs of illness and survival for a defined period (e.g., 7 days).

-

For bacterial burden assessment, a separate cohort of animals is euthanized at specific time points (e.g., 24 hours post-treatment).

-

Aseptically collect blood and spleen.

-

Homogenize the spleen in sterile saline.

-

Perform serial dilutions of blood and spleen homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar for MRSA).

-

Incubate plates at 37°C for 18-24 hours and count the colonies to determine the CFU per mL of blood or per gram of spleen.

-

Protocol 2: Murine Pneumonia Model

This model assesses the efficacy of this compound in treating respiratory tract infections.

Materials:

-

6-8 week old female BALB/c mice

-

Mid-logarithmic phase culture of carbapenem-resistant K. pneumoniae

-

Sterile saline

-

This compound

-

Vehicle control

-

Anesthetics (e.g., isoflurane)

-

Sterile micropipette and tips

Procedure:

-

Induction of Infection:

-

Anesthetize the mice.

-

Instill a 50 µL bacterial suspension (e.g., 1 x 10^8 CFU/mouse) intranasally. The inoculum should be optimized to establish a robust lung infection.

-

-

Treatment:

-

Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 2-4 hours).

-

-

Monitoring and Endpoints:

-

Monitor survival and clinical signs for up to 7 days.

-

For bacterial load determination, euthanize a cohort of animals at a defined time point (e.g., 24 or 48 hours post-treatment).

-

Aseptically harvest the lungs and homogenize them in sterile saline.

-

Perform serial dilutions and plate on appropriate agar (e.g., MacConkey agar for K. pneumoniae).

-

Incubate and enumerate CFUs to determine the bacterial load per gram of lung tissue.

-

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model (MRSA)

| Treatment Group | Dose (mg/kg) | Route | Survival (%) | Mean Bacterial Load (log10 CFU/g) - Spleen (24h) |

| Vehicle Control | - | IV | 0 | 7.5 ± 0.4 |

| This compound | 10 | IV | 80 | 3.2 ± 0.6 |

| This compound | 30 | IV | 100 | <2.0 |

| Comparator Antibiotic | X | IV | 90 | 2.5 ± 0.5 |

Table 2: In Vivo Efficacy of this compound in a Murine Pneumonia Model (K. pneumoniae)

| Treatment Group | Dose (mg/kg) | Route | Survival (%) | Mean Bacterial Load (log10 CFU/g) - Lungs (48h) |

| Vehicle Control | - | SC | 10 | 8.1 ± 0.5 |

| This compound | 20 | SC | 70 | 4.5 ± 0.7 |

| This compound | 50 | SC | 90 | 2.8 ± 0.4 |

| Comparator Antibiotic | Y | SC | 80 | 3.1 ± 0.6 |

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual frameworks.

Caption: General workflow for in vivo efficacy testing of this compound.

Caption: Relationship between Pharmacokinetics, Pharmacodynamics, and In Vivo Efficacy.

Conclusion

The development of robust and reproducible animal models is fundamental to the preclinical evaluation of new antibacterial agents.[1][10] The protocols and guidelines presented here provide a framework for assessing the in vivo efficacy of "this compound." Careful execution of these studies, with attention to appropriate controls and endpoints, will yield critical data to support the continued development of this and other novel antibacterial candidates. The use of standardized models also allows for better comparison across different drug development programs.[1]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]

- 7. Bacterial Antibiotic Resistance: The Most Critical Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardized mouse infection models as a way of evaluating the potency of anti-infectious agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vibiosphen.com [vibiosphen.com]

- 10. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Preclinical Formulation of Antibacterial Agent 51

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents.[1][2] Antibacterial Agent 51 is a new chemical entity (NCE) demonstrating potent in vitro activity against a range of priority pathogens. The successful preclinical development of this agent hinges on the creation of a stable and effective formulation that allows for accurate assessment of its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological properties in animal models.[3][4][5] This document provides detailed application notes and protocols for the initial formulation development of this compound for preclinical studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of an NCE is the foundation of formulation development.[6][7] The following table summarizes the key properties of this compound.

| Property | Value | Method |

| Molecular Weight | 452.5 g/mol | LC-MS |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 182 °C | Differential Scanning Calorimetry (DSC) |

| pKa | 8.5 (basic) | Potentiometric Titration |

| Log P | 3.8 | HPLC Method |

| Aqueous Solubility | < 0.1 µg/mL at pH 7.4 | Shake-flask Method |

| Permeability | High (Papp > 10 x 10⁻⁶ cm/s) | Caco-2 Assay |

| BCS Classification | Class II | Based on solubility and permeability data[8] |

Interpretation: this compound is a poorly water-soluble, highly permeable compound, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug.[8] The primary challenge in its formulation will be to enhance its aqueous solubility to achieve adequate drug exposure in preclinical animal models, particularly for intravenous administration.[8][9]

Formulation Strategies for Preclinical Studies

Given the poor aqueous solubility of this compound, several strategies can be employed to enhance its solubility for preclinical evaluation.[9][10][11][12]

-

Co-solvents: Utilizing a mixture of water-miscible solvents can significantly increase the solubility of hydrophobic compounds.[9]

-

Surfactants: The use of surfactants to form micelles can encapsulate the drug and increase its apparent solubility.[13]

-

Cyclodextrins: These molecules can form inclusion complexes with the drug, enhancing its solubility.

-

Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[10][11]

-

Lipid-based formulations: For oral administration, lipid-based systems can improve absorption.[8]

For initial preclinical studies, a simple and scalable formulation is often preferred.[4] Therefore, the focus of these protocols will be on developing a co-solvent/surfactant-based formulation suitable for intravenous administration in rodents.

Experimental Protocols

Protocol 1: Solubility Screening in Various Vehicles

Objective: To determine the saturation solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvent systems.

Materials:

-

This compound

-

Water for Injection (WFI)

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Ethanol

-

Polysorbate 80 (Tween® 80)

-

Solutol® HS 15

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Vials, shaker, centrifuge, HPLC system

Methodology:

-

Add an excess amount of this compound (approx. 10 mg) to 1 mL of each selected vehicle in a glass vial.

-

Seal the vials and place them on a shaker at room temperature for 24 hours to reach equilibrium.

-

After 24 hours, visually inspect the vials for undissolved solid.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the excess solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

Data Presentation:

| Vehicle | Solubility (mg/mL) |

| Water for Injection (WFI) | < 0.001 |

| 5% Dextrose in Water (D5W) | < 0.001 |

| Saline (0.9% NaCl) | < 0.001 |

| PEG 400 | 25.3 |

| Propylene Glycol | 15.8 |

| Ethanol | 8.2 |

| 20% HP-β-CD in Water | 5.1 |

| 10% Polysorbate 80 in Water | 2.7 |

| 10% Solutol® HS 15 in Water | 4.5 |

Protocol 2: Excipient Compatibility Study

Objective: To assess the chemical stability of this compound in the presence of selected excipients.

Materials:

-

This compound

-

Selected excipients from Protocol 1 (e.g., PEG 400, Polysorbate 80)

-

HPLC system with a photodiode array (PDA) detector

-

Stability chambers (40°C/75% RH)

Methodology:

-

Prepare solutions of this compound (1 mg/mL) in the selected vehicles.

-

Transfer aliquots of each solution into clean glass vials.

-

Analyze an initial sample (T=0) from each solution for purity and the presence of any degradation products using HPLC-PDA.

-

Store the remaining vials in a stability chamber at 40°C/75% RH.

-

At specified time points (e.g., 1, 2, and 4 weeks), retrieve samples and analyze them by HPLC-PDA.

-

Compare the chromatograms from the stressed samples to the T=0 sample to identify any new peaks (degradants) and quantify the remaining percentage of this compound.

Data Presentation:

| Formulation | Time Point | % Recovery of Agent 51 | Appearance of Degradants |

| 1 mg/mL in PEG 400 | 0 | 100% | None |

| 1 week | 99.5% | None | |

| 2 weeks | 99.1% | None | |

| 4 weeks | 98.5% | Minor peak at RRT 1.2 | |

| 1 mg/mL in 10% Polysorbate 80 | 0 | 100% | None |

| 1 week | 99.8% | None | |

| 2 weeks | 99.6% | None | |

| 4 weeks | 99.2% | None |

Protocol 3: Preparation and Characterization of a Parenteral Formulation

Objective: To prepare a parenteral formulation of this compound for in vivo preclinical studies and characterize its key properties.

Materials:

-

This compound

-

PEG 400

-

Polysorbate 80

-

Saline (0.9% NaCl)

-

Sterile vials, filters (0.22 µm), and syringes

-

pH meter, osmometer

Methodology:

-

Formulation Composition: Based on the solubility and compatibility data, a potential formulation could be:

-

This compound: 5 mg/mL

-

PEG 400: 40% (v/v)

-

Polysorbate 80: 5% (v/v)

-

Saline (0.9% NaCl): q.s. to 100%

-

-

Preparation: a. Weigh the required amount of this compound. b. In a sterile beaker, add the required volume of PEG 400 and Polysorbate 80. c. Slowly add the this compound to the vehicle while stirring until completely dissolved. d. Add saline to the final volume and continue stirring until a homogenous solution is obtained. e. Filter the final solution through a 0.22 µm sterile filter into sterile vials.

-

Characterization:

-

Appearance: Visually inspect for clarity and color.

-

pH: Measure the pH of the final formulation.

-

Osmolality: Measure the osmolality of the formulation.

-

Concentration: Verify the concentration of this compound using a validated HPLC method.

-

Data Presentation:

| Parameter | Specification | Result |

| Appearance | Clear, colorless to slightly yellow solution | Clear, slightly yellow solution |

| Concentration | 4.75 - 5.25 mg/mL | 5.02 mg/mL |

| pH | 6.0 - 8.0 | 7.2 |

| Osmolality | 280 - 350 mOsm/kg | 310 mOsm/kg |

Mandatory Visualizations

Caption: Workflow for preclinical formulation development of this compound.

Many antibacterial agents exert their effects by interfering with essential bacterial signaling pathways.[14] For instance, two-component signal transduction systems are common in bacteria and regulate a variety of processes, making them attractive targets for new drugs.[15][16]

Caption: Hypothetical mechanism of action of Agent 51 on a bacterial signaling pathway.

References

- 1. Design and Preparation of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Pre-Clinical Formulation Development - Creative Bioarray [dda.creative-bioarray.com]

- 5. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. ijmsdr.org [ijmsdr.org]

- 10. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 14. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 15. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

Application Note: A Practical Guide to Solubilizing Antibacterial Agent 51 for Preclinical Experiments

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the solubilization of the novel candidate, Antibacterial Agent 51, a poorly water-soluble compound, for use in in-vitro microbiological assays.

Introduction

This compound is a promising synthetic compound demonstrating significant potential against a range of bacterial pathogens. A common hurdle in preclinical testing is its hydrophobic nature, leading to poor aqueous solubility.[1][2][3] This property can hinder the accurate determination of its antimicrobial activity in aqueous-based biological assays. This guide outlines a systematic approach to solubilize Agent 51, enabling consistent and reliable results in experiments such as Minimum Inhibitory Concentration (MIC) testing. The strategies provided herein, including the use of organic solvents, pH adjustment, and co-solvents, are broadly applicable to many poorly soluble drug candidates.[4][5]

Fictional Compound Profile: this compound

-

Molecular Weight: 452.5 g/mol

-

Appearance: White to off-white crystalline powder

-

Key Characteristic: Hydrophobic, weakly acidic (pKa ≈ 6.5)

Data Presentation: Solubility Profile

Initial solubility screening is crucial for developing a robust solubilization strategy. The approximate solubility of this compound in various common laboratory solvents was determined at 25°C.

Table 1: Solubility of this compound in Various Solvents.

| Solvent | Solubility (mg/mL) | Classification | Notes |

|---|---|---|---|

| Water | < 0.01 | Practically Insoluble | Cannot be directly dissolved in aqueous media for assays. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.01 | Practically Insoluble | Physiological buffer alone is insufficient. |

| Ethanol (95%) | ~5 | Sparingly Soluble | May be used as a co-solvent. |

| Methanol | ~2 | Slightly Soluble | Not ideal for cell-based assays due to toxicity. |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble | Recommended solvent for primary stock solution. [6][7] |

| Polyethylene Glycol 400 (PEG400) | ~20 | Soluble | Useful as a co-solvent for in-vivo formulations.[8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the first and most critical step.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes or glass vials[6]

-

Calibrated analytical balance

-

Vortex mixer

Methodology:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock, weigh 10 mg of the compound.

-

Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the powder.[6][7]

-

Dissolution: Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear.[6] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability first.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

Due to its hydrophobic nature, Agent 51 may precipitate when the DMSO stock is diluted into aqueous microbiology broth.[9] The following methods are designed to maintain solubility in the final assay medium.

Method A: Direct Dilution (for lower concentrations)

For final concentrations where the DMSO percentage remains very low (<0.5%), direct dilution may be sufficient.

-

From the 10 mg/mL primary stock, prepare an intermediate stock (e.g., 1 mg/mL) by diluting with DMSO.

-

Add the required volume of the intermediate stock to the broth to achieve the final concentration. It is crucial to add the DMSO stock to the broth while vortexing the broth to facilitate rapid dispersion and minimize precipitation.[6]

-

Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the test organism (typically ≤1%).[8] A solvent toxicity control must always be included in the experiment.

Method B: pH Adjustment (for weakly acidic compounds)

Increasing the pH of the medium above the compound's pKa can ionize the molecule, significantly increasing its aqueous solubility.[10][11]

-

Prepare the desired microbiology broth (e.g., Mueller-Hinton Broth).

-

Adjust the pH of the broth to 7.5-8.0 using a sterile solution of 1N NaOH.[12][13] Add the NaOH dropwise while monitoring the pH with a calibrated meter.

-

Sterilize the pH-adjusted broth by filtration (0.22 µm filter).

-

Prepare working solutions of Agent 51 by diluting the DMSO stock into this pH-adjusted broth. The ionized form of the agent should remain soluble.

-

Note: A control experiment must be run to ensure that the altered pH does not affect bacterial growth or the activity of the compound itself.

Protocol 3: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol outlines how to use the solubilized this compound to determine its MIC against a target bacterium.[14][15][16]

Materials:

-

Sterile 96-well microtiter plates

-

Prepared working solutions of this compound

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Multichannel pipette

Methodology:

-

Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Compound Addition: Add 200 µL of the highest concentration working solution of Agent 51 to well 1.

-

Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Controls: Well 11 will serve as the growth control (broth + inoculum, no drug). Well 12 will serve as the sterility control (broth only).

-

Inoculation: Prepare the final bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15] Add 100 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[17]

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15][18]

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described in this guide.

Caption: A logical workflow for the solubilization of this compound.

Caption: Experimental workflow for the Broth Microdilution MIC Assay.

References

- 1. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]

- 13. pH Adjustment and Neutralization, the basics [phadjustment.com]

- 14. protocols.io [protocols.io]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

"application of Antibacterial agent 51 in multi-drug resistant bacteria research"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) bacteria presents a formidable challenge to global health. OMN51 is a novel bioengineered antimicrobial peptide (AMP) derived from capitellacin, a naturally occurring peptide from the marine polychaete Capitella teleta.[1][2] As an AMP, OMN51 employs a mechanism of action that involves direct interaction with and disruption of the bacterial cell membrane, a method that is less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.[2] These application notes provide a comprehensive overview of the current research on OMN51's efficacy against MDR bacteria, with a focus on Pseudomonas aeruginosa, and include detailed protocols for its in vitro evaluation.

Mechanism of Action

OMN51, like other antimicrobial peptides, exhibits a rapid, bactericidal effect through a membrane-targeting mechanism. This involves an electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into and disruption of the lipid bilayer. This physical disruption leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This direct action on the physical structure of the membrane makes the development of resistance more challenging for bacteria.

Data Presentation

Table 1: In Vitro Activity of OMN51 against Pseudomonas aeruginosa Clinical Isolates

| Parameter | Value (µg/mL) |

| MIC Range | 4 - 16 |

| MIC50 | 8 |

| MIC90 | 16 |

Data summarized from a study on 56 clinical isolates of P. aeruginosa, including susceptible, resistant, and MDR strains.

Table 2: Comparative In Vitro Activity of OMN51 and Standard Antibiotics against Multi-Drug Resistant Pseudomonas aeruginosa

| Antimicrobial Agent | MIC Range (µg/mL) | Percentage of Resistant Isolates (%) |

| OMN51 | 4 - 16 | 0% |

| Aztreonam | >256 | 70% |

| Cefiderocol | 0.25 - >256 | 14% |

| Ceftazadime | 2 - >256 | 61% |

| Ceftazadime/avibactam | 2 - >256 | 46% |

| Ciprofloxacin | 0.25 - >32 | 64% |

| Imipenem | 1 - >64 | 61% |

| Meropenem | 1 - >128 | 57% |

| Ofloxacin | 0.5 - >64 | 64% |

| Piperacillin | 4 - >256 | 61% |

| Piperacillin/tazobactam | 4 - >256 | 54% |

| Tobramycin | 1 - >256 | 46% |

This table presents a comparative analysis of the minimum inhibitory concentration (MIC) ranges and the percentage of resistant isolates for OMN51 and a panel of conventional antibiotics against 56 clinical isolates of P. aeruginosa.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

-

OMN51 stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum of MDR P. aeruginosa standardized to 5 x 105 CFU/mL in CAMHB

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial twofold dilutions of OMN51 in CAMHB in the 96-well plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

-

Add 100 µL of each OMN51 dilution to the corresponding wells of the microtiter plate.

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control well (bacterial inoculum in CAMHB without OMN51) and a negative control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of OMN51 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of OMN51 over time.

Materials:

-

OMN51 stock solution

-

CAMHB

-

Bacterial inoculum of MDR P. aeruginosa adjusted to approximately 5 x 105 CFU/mL in CAMHB

-

Sterile culture tubes

-

Incubator with shaking capabilities (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Prepare culture tubes with CAMHB containing OMN51 at various concentrations (e.g., 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control tube without OMN51.

-

Inoculate each tube with the standardized bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) on each plate to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL against time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Visualizations

Caption: Experimental workflow for in vitro evaluation of OMN51.

Caption: Proposed mechanism of action of OMN51 on bacterial cells.

References

- 1. The Antimicrobial Peptide Capitellacin: Chemical Synthesis of Analogues to Probe the Role of Disulphide Bridges and Their Replacement with Vinyl Sulphides [mdpi.com]

- 2. In Vitro Antimicrobial Activity of the Novel Antimicrobial Peptide OMN51 Against Multi-Drug-Resistant Pseudomonas aeruginosa Isolated from People with Cystic Fibrosis [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Dosage and Administration of Antibacterial Agent 51 in Animal Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antibacterial agent 51, a novel compound identified as 51, 71 dimethyl 61– hydroxy 31, phenyl 3 á- amine â- β-yne sitosterol, in animal models of bacterial infection. Due to the limited availability of specific in vivo data for this agent, this guide leverages published data on the closely related and well-studied phytosterol, β-sitosterol, as well as extracts from Datura metel, the plant from which this compound is isolated. This information serves as a foundational resource for initiating and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a murine infection model?

A1: Direct dosage studies for this compound are not yet published. However, studies on crude extracts of Datura metel can provide a starting point for toxicity and efficacy studies. An oral dose of a Datura metel extract up to 2000 mg/kg was found to be non-toxic in Swiss albino mice[1]. For efficacy, a single oral dose of 20 mg/ml of a Datura extract was used in a murine viral challenge model[1]. It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the effective dose for your specific animal model and bacterial strain.

Q2: How should I administer this compound to my animals?

A2: The optimal route of administration will depend on the physicochemical properties of your formulation and the target site of infection. Oral administration is a common starting point for phytosterols. For β-sitosterol, pharmacokinetic studies have been conducted using oral administration in rats[2]. Intraperitoneal injection has also been used for delivering watery extracts of Datura metel in rabbits for studying in vivo antibacterial effects[3][4].

Q3: What is the expected bioavailability of sterol-based antibacterial agents?

A3: Phytosterols like β-sitosterol generally have low oral bioavailability[5][6]. Studies in rats have shown that after oral administration, β-sitosterol is absorbed, reaches a maximum plasma concentration (Cmax), and is then eliminated[2]. The limited systemic absorption suggests that for systemic infections, formulation strategies to enhance bioavailability may be necessary[5].

Q4: What is the proposed mechanism of action for this class of antibacterial agents?

A4: The precise mechanism of action for this compound is yet to be elucidated. However, in silico studies on β-sitosterol suggest two potential bacterial targets. One proposed mechanism is the inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for nucleotide synthesis in bacteria[7]. Another potential target is the MurA enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall[8].

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No observed antibacterial effect in vivo. | - Insufficient dose or bioavailability.- Rapid metabolism or excretion of the agent.- The bacterial strain is resistant.- Inappropriate route of administration for the infection model. | - Perform a dose-escalation study to find the optimal therapeutic dose.- Analyze the pharmacokinetic profile of the agent in your animal model.- Confirm the in vitro susceptibility of your bacterial strain to the agent.- Consider alternative administration routes that deliver the agent more directly to the site of infection. |

| Toxicity or adverse effects observed in animals. | - The administered dose is too high.- The vehicle used for formulation is toxic.- The compound itself has off-target effects. | - Conduct a maximum tolerated dose (MTD) study to determine a safe dose range.- Test the vehicle alone as a control group to rule out vehicle-induced toxicity.- Monitor animals closely for clinical signs of toxicity and consider reducing the dose or frequency of administration. |

| High variability in experimental results. | - Inconsistent dosing or administration technique.- Biological variability among animals.- Instability of the formulated agent. | - Ensure all personnel are trained on standardized procedures for dosing and handling.- Increase the number of animals per group to improve statistical power.- Assess the stability of your formulation under storage and experimental conditions. |

| Difficulty in formulating the agent for in vivo use. | - Poor solubility of the sterol-based compound in aqueous solutions. | - Explore the use of co-solvents, surfactants, or nanoparticle-based delivery systems to improve solubility and stability. |

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of β-Sitosterol in Rats after Oral Administration

| Parameter | Value | Reference |

| Dose | 20 mg/kg | [2] |

| Tmax (Time to maximum concentration) | 8 hours | [2] |

| Cmax (Maximum plasma concentration) | 0.45 µg/mL | [2] |

| t1/2 (Elimination half-life) | 14.5 hours | [2] |

| AUC (Area under the curve) | 8.7 µg·h/mL | [2] |

Table 2: In Vivo Dosage of Datura metel Extracts in Animal Models

| Animal Model | Extract Type | Dosage | Route of Administration | Observed Outcome | Reference |

| Swiss Albino Mice | Ayurvedic Preparation | Up to 2000 mg/kg | Oral | Non-toxic | [1] |

| Swiss Albino Mice | Ayurvedic Preparation | 20 mg/ml | Oral | 20% survival in a viral challenge | [1] |

| Rabbits | Watery Extract | Not specified | Intraperitoneal | Improvement in infection-induced pathological changes | [3][4] |

Experimental Protocols

Protocol 1: General Procedure for a Murine Systemic Infection Model

-

Animal Acclimatization: Acclimate mice for at least one week before the experiment.

-

Bacterial Culture Preparation: Grow the pathogenic bacteria to the mid-logarithmic phase. Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (CFU/mL).

-

Induction of Infection: Infect mice via intraperitoneal or intravenous injection with the prepared bacterial suspension.